2-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-1,2-benzothiazol-3(2H)-one
Description
The compound 2-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-1,2-benzothiazol-3(2H)-one is a structurally complex molecule featuring:
- 1,2-Benzothiazol-3(2H)-one core: A heterocyclic scaffold known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) modulation .
- 3-Oxopropyl linker: A ketone-containing propyl chain connecting the benzothiazolone to a substituted piperidine ring.
- 4-(4-Chlorophenyl)-4-hydroxypiperidine moiety: A piperidine ring substituted at the 4-position with a hydroxyl group and a 4-chlorophenyl group.
Its synthesis and characterization likely employ computational tools like AutoDock4 (for docking studies) and Multiwfn (for electronic property analysis) .
Properties
IUPAC Name |
2-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c22-16-7-5-15(6-8-16)21(27)10-13-23(14-11-21)19(25)9-12-24-20(26)17-3-1-2-4-18(17)28-24/h1-8,27H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCCXJUPVUMEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCN3C(=O)C4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-1,2-benzothiazol-3(2H)-one typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring, followed by the introduction of the piperidine moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-1,2-benzothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-1,2-benzothiazol-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-1,2-benzothiazol-3(2H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with analogs from the provided evidence:
*Estimated based on structural components.
Key Differences and Implications
(a) Substituent Effects on Pharmacokinetics
- Chlorophenyl vs.
- Hydroxyl vs. Sulfone : The 4-hydroxypiperidine in the target compound may improve hydrogen bonding with targets (e.g., enzymes or receptors) compared to the sulfone in ’s compound, which increases polarity and metabolic stability .
(b) Core Heterocycle Variations
- Benzothiazolone vs.
- Benzothiazolone vs. Oxadiazole () : Oxadiazoles act as bioisosteres for esters/amides, but the benzothiazolone’s sulfur atom may enhance electronic interactions with cysteine residues in enzymes .
(c) Linker and Side Chain Modifications
Computational and Experimental Insights
- Docking Studies (AutoDock4) : The hydroxyl and chlorophenyl groups in the target compound likely enhance interactions with hydrophobic pockets and polar residues in hypothetical targets (e.g., kinases or GPCRs) .
- Electronic Properties (Multiwfn) : The benzothiazolone’s electron-deficient ring may engage in charge-transfer interactions, while the hydroxyl group’s lone pairs could stabilize binding via hydrogen bonds .
- Crystallography (SHELX) : Structural resolution of analogs (e.g., ) highlights the importance of piperidine ring conformation in biological activity .
Biological Activity
The compound 2-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-1,2-benzothiazol-3(2H)-one (CAS Number: 1219546-00-5) is a synthetic derivative that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 404.92 g/mol. The structural features include a benzothiazole ring, a piperidine moiety with a hydroxyl group, and a chlorophenyl substituent, which contribute to its biological activity.
Research indicates that compounds containing the benzothiazole scaffold exhibit diverse biological activities, including:
- Antiviral Activity : Benzothiazole derivatives have shown promise as inhibitors of viral proteases. For instance, studies have demonstrated that related compounds can inhibit the dengue virus NS2B/NS3 protease, suggesting potential for treating viral infections .
- Anticancer Properties : Benzothiazole derivatives are known for their anticancer effects due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific compound under review has not been extensively studied in this context, but similar derivatives have shown significant cytotoxicity against various cancer cell lines .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of 2-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-1,2-benzothiazol-3(2H)-one:
Case Studies
- Dengue Virus Inhibition : A study focused on benzothiazole derivatives reported that modifications to the structure could enhance inhibitory effects against dengue virus proteases. The tested compound showed promising binding affinity in computational docking studies .
- Cytotoxicity in Cancer Cells : In research involving similar benzothiazole derivatives, compounds were tested against human cancer cell lines (e.g., HeLa, MCF-7). Results indicated that specific substitutions could lead to enhanced cytotoxic effects, warranting further investigation into the compound's potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
